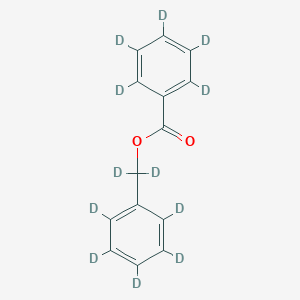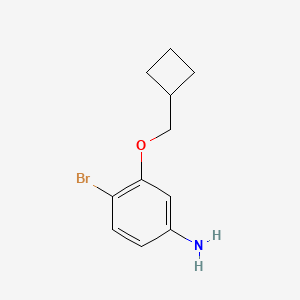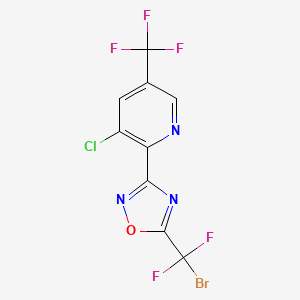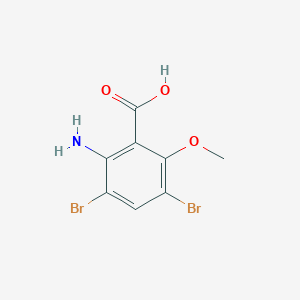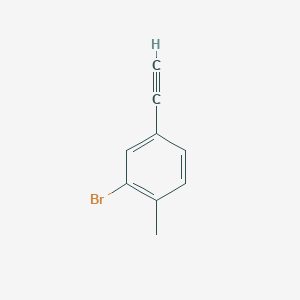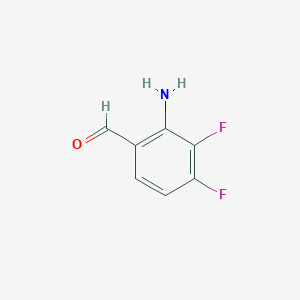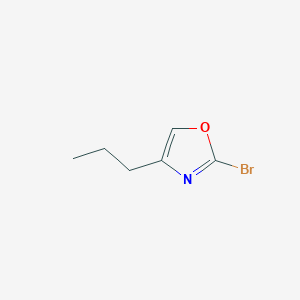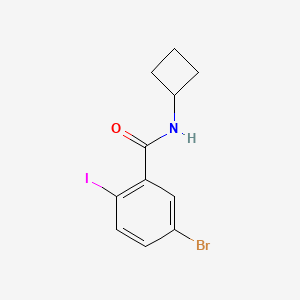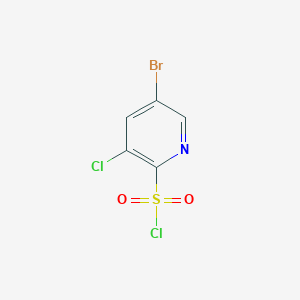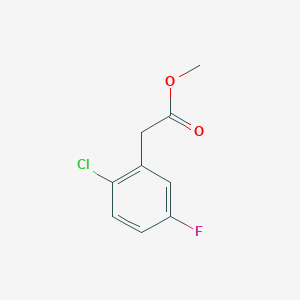
Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester is a derivative of benzeneacetic acid . It is commonly used as a reagent in organic synthesis due to its ability to react with other compounds and form new products .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that benzeneacetic acid derivatives can participate in a variety of chemical reactions due to the presence of the benzene ring and the ester group .Scientific Research Applications
Anti-Inflammatory and Gastrointestinal Effects
A novel molecule, S-diclofenac, which comprises a hydrogen sulfide-releasing dithiol-thione moiety attached to diclofenac, showed anti-inflammatory effects and less gastric toxicity compared to diclofenac alone. This suggests potential for reduced side effects in anti-inflammatory applications (Li et al., 2007).
Neuroprotective Activity
An isolated fraction from Biophytum sensitivum showed neuroprotective effects in a rat model of dementia induced by a benzeneacetic acid derivative. This indicates potential applications in treating neurodegenerative conditions like Alzheimer's disease (Bandaru et al., 2020).
Metabolism and Bioaccumulation
Research on fenvalerate, a pesticide, and its metabolites in rat organs showed that the cleavage of the ester linkage is a primary step in biodegradation, providing insight into the metabolism and potential bioaccumulation risks of related compounds (Misra & Sharma, 1997).
Cardioprotective Effects
S-diclofenac, through its hydrogen sulfide-releasing property, showed cardioprotective effects in a mouse model of doxorubicin-induced cardiomyopathy by ameliorating cardiac gap junction remodeling. This highlights the therapeutic potential in managing cardiomyopathy (Zhang et al., 2011).
Properties
IUPAC Name |
methyl 2-(2-chloro-5-fluorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHXMYXMYWSDED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

